![molecular formula C19H22N6O3S2 B2541053 N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide CAS No. 147492-84-0](/img/structure/B2541053.png)

N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

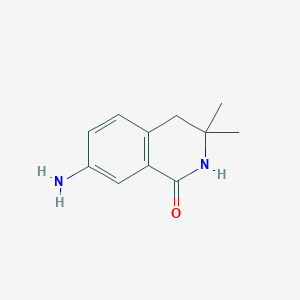

“N-[4-(4-Azidosalicylamido)butyl]3-(2’-pyridyldithio)propionamide” is a sulfhydryl-reactive and photoreactive cross-linker . It is also known by the synonym APDP . This compound is used in research and is not intended for use in the manufacture of drugs, diagnosis, or clinical testing .

Synthesis Analysis

The compound is reactive towards sulfhydryl (-SH) and amino (-NH2) groups . Its reactive groups are phenyl azide & pyridyldithiols . It has been used in research to modify proteins with a single cysteine substitution at a selected site .Molecular Structure Analysis

The molecular formula of the compound is C18H20N6O2 . It has a molecular weight of 446.55 .Chemical Reactions Analysis

The compound is a cross-linker, meaning it can form bonds between different molecules. It forms cleavable disulfide bonds with sulfhydryls . It has been used in research to cross-link selected residues in proteins to other ribosomal proteins .Physical And Chemical Properties Analysis

The compound is insoluble in water . It has a spacer arm length of 21.0Å . It is iodinatable, meaning it can be labeled with iodine .Applications De Recherche Scientifique

Ribosomal Protein Studies

One significant application of N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide is in the study of ribosomal proteins. Zecherle, Oleinikov, and Traut (1992) utilized this compound as a heterobifunctional, reversible, photoactivatable reagent to investigate the ribosomal location of the C-terminal globular domain of the Escherichia coli ribosomal acidic protein L7/L12. By radiolabeling the compound and using it for protein cross-linking, they provided insights into the protein's conformation and its interactions within the ribosomal subunits, demonstrating its utility in studying complex protein structures and interactions within the ribosome (Zecherle, Oleinikov, & Traut, 1992).

Antimicrobial Activity Research

Another application is in the synthesis and evaluation of novel compounds with potential antimicrobial properties. Jain et al. (2003) explored the biological activity of alpha-substituted hydroxamic acids as bacterial deformylase inhibitor-based antibacterial agents, where similar compounds to this compound were synthesized and assessed for their antibacterial activity. Although this study focuses on a slightly different compound, it highlights the broader category of research in which this compound might be relevant, particularly in the development of new antibacterial agents (Jain et al., 2003).

Polymer Chemistry and Material Science

In polymer chemistry and material science, Narumi et al. (2008) described the use of a related azido functionalized compound for the synthesis and post-polymerization modification of poly(N-isopropylacrylamide) (PNIPAM), demonstrating a method for adjusting the thermoresponsivity of PNIPAM via 'click' chemistry. This research illustrates the potential for this compound and similar compounds in the development and modification of smart materials and responsive polymers (Narumi et al., 2008).

Mécanisme D'action

Target of action

This compound is a sulfhydryl-reactive and photoreactive cross-linker . It is reactive towards sulfhydryl (-SH) and amino (-NH2) groups . The primary targets are proteins with these functional groups.

Mode of action

The compound forms cleavable disulfide bonds with sulfhydryls . It also interacts with its targets through photoreaction, which is a chemical reaction that is triggered by light .

Pharmacokinetics

It is known that the compound is membrane permeable , which suggests it can cross cell membranes and potentially have a wide distribution within the body.

Result of action

The compound’s action results in the formation of cleavable disulfide bonds with sulfhydryls . This can lead to changes in the structure and function of target proteins, potentially affecting cellular processes in which these proteins are involved.

Action environment

The compound is insoluble in water , which could influence its action, efficacy, and stability in aqueous environments such as bodily fluids. Its photoreactive nature also suggests that exposure to light could influence its activity .

Propriétés

IUPAC Name |

4-azido-2-hydroxy-N-[4-[3-(pyridin-2-yldisulfanyl)propanoylamino]butyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S2/c20-25-24-14-6-7-15(16(26)13-14)19(28)23-11-4-3-9-21-17(27)8-12-29-30-18-5-1-2-10-22-18/h1-2,5-7,10,13,26H,3-4,8-9,11-12H2,(H,21,27)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOYYGHMZITBGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147492-84-0 |

Source

|

| Record name | N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2540973.png)

![5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2540974.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(propylsulfonyl)pyridazine](/img/structure/B2540978.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2540984.png)

![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)

![1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2540987.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2540988.png)

![(Z)-2-Cyano-N-[4-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2540990.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2540991.png)

![5-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B2540992.png)